Risuteganib (hydrochloride)

Catalog No.
S12896160
CAS No.
M.F
C22H40ClN9O11S
M. Wt
674.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risuteganib (hydrochloride)

Product Name

Risuteganib (hydrochloride)

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C22H40ClN9O11S

Molecular Weight

674.1 g/mol

InChI

InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1

InChI Key

YUNGJJAMLQRCTQ-CIEQAUARSA-N

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl

Risuteganib (hydrochloride), also known as Luminate or ALG-1001, is a synthetic peptide designed for therapeutic applications, particularly in the treatment of retinal diseases such as dry age-related macular degeneration and diabetic macular edema. With a molecular formula of C22H39N9O11SC_{22}H_{39}N_{9}O_{11}S and a molecular weight of approximately 637.7 g/mol, risuteganib is characterized by its unique Arginine-Glycine-Aspartate (RGD) motif, which is critical for its biological activity. This peptide selectively binds to several integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2, which are involved in cellular processes such as angiogenesis and inflammation .

That are primarily influenced by its peptide structure. Key reactions include:

  • Oxidation: Particularly at sulfur-containing amino acids within the peptide.
  • Reduction: Occurs at disulfide bonds, which can affect the stability of the peptide.
  • Substitution: Modifications can be made to specific amino acids in the peptide chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

The biological activity of risuteganib is primarily attributed to its role as an integrin inhibitor. By binding to specific integrin heterodimers, risuteganib inhibits pathways associated with cell adhesion, migration, and survival, which are crucial in pathological conditions like neovascularization. Preclinical studies have demonstrated that risuteganib protects retinal pigment epithelial cells from oxidative stress and enhances mitochondrial function . This protective effect is particularly relevant in conditions marked by oxidative damage, such as age-related macular degeneration .

The synthesis of risuteganib involves sophisticated techniques typical of peptide synthesis. The compound is produced through solid-phase peptide synthesis methods, where specific amino acids are sequentially added to form the desired peptide chain. Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate the final product from impurities and by-products. The exact conditions and proprietary details of the synthesis process remain undisclosed.

Risuteganib is primarily investigated for its applications in ophthalmology. Its role as an integrin inhibitor makes it a candidate for treating retinal diseases characterized by abnormal blood vessel growth and oxidative stress. Clinical trials have shown promising results in managing dry age-related macular degeneration and diabetic macular edema, with observations indicating that it may offer comparable efficacy to existing anti-vascular endothelial growth factor therapies while presenting fewer side effects .

Interaction studies have focused on risuteganib's binding affinity to integrins and its subsequent effects on cellular signaling pathways. Research indicates that risuteganib preferentially localizes to the retinal pigment epithelium layer in the retina, enhancing mitochondrial bioenergetics and protecting against oxidative stress-induced damage . These interactions suggest potential therapeutic mechanisms that could extend beyond retinal diseases to other conditions involving mitochondrial dysfunction.

Several compounds share structural or functional similarities with risuteganib. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
ZimuraComplement pathway inhibitorTargets complement C5 for AMD treatment
LampalizumabComplement pathway inhibitorInhibits complement factor D
APL-2Complement pathway inhibitorInhibits complement C3
BevacizumabAnti-vascular endothelial growth factorMonoclonal antibody targeting VEGF
PegaptanibAnti-vascular endothelial growth factorOligonucleotide that binds VEGF165 specifically

Risuteganib's uniqueness lies in its mechanism as an integrin inhibitor rather than a direct antagonist of vascular endothelial growth factor or complement pathways. This distinct mode of action may provide advantages in treating conditions where integrin-mediated processes play a crucial role .

Solid-Phase Peptide Synthesis (SPPS) Optimization

Risuteganib hydrochloride (molecular formula C₂₂H₄₀ClN₉O₁₁S) represents a synthetic peptide with the sequence Glycyl-Arginyl-Glycyl-3-sulfo-L-alanyl-L-threonyl-L-proline, characterized by its molecular weight of 674.12 Da [1] [2]. The solid-phase peptide synthesis approach for risuteganib production employs sequential amino acid coupling methodologies that require careful optimization to achieve pharmaceutical-grade yields and purity [5] [10].

The optimization of solid-phase peptide synthesis for risuteganib involves systematic enhancement of reaction conditions to maximize coupling efficiency while minimizing side reactions [11]. Microwave-assisted synthesis protocols have demonstrated significant improvements in synthesis time and product quality, with reaction times reduced from hours to minutes while maintaining high coupling efficiencies [9] [11]. Temperature control during microwave irradiation proves critical, with nitrogen bubbling systems employed to ensure uniform heating and prevent localized overheating that could lead to side chain modifications [9].

The coupling efficiency optimization for risuteganib synthesis requires consideration of the unique structural features of the peptide, particularly the presence of the sulfonated alanine residue [23] [25]. Sequential coupling reactions must achieve yields exceeding 99% per step to obtain acceptable overall yields, as demonstrated by theoretical calculations showing that 99.5% per-step efficiency yields approximately 50% overall recovery for complex peptide sequences [10].

Resin Selection and Coupling Efficiency Analysis

The selection of appropriate solid support resins constitutes a fundamental parameter in risuteganib synthesis optimization [29] [31]. Wang resin emerges as the preferred solid support for peptide acid synthesis due to its compatibility with Fmoc chemistry and its ability to provide clean cleavage under mild acidic conditions [29] [31]. The polystyrene-based structure cross-linked with divinylbenzene provides mechanical stability while maintaining sufficient swelling capacity for reagent access during synthesis [31].

Loading efficiency analysis for Wang resin demonstrates optimal performance at 50-70% loading percentages, as determined through ultraviolet spectroscopy measurements at 290 nanometers following Fmoc deprotection [13]. The resin loading determination involves treating small resin samples with 20% piperidine in dimethylformamide, with the released fulvene-piperidine adduct quantified spectrophotometrically [13].

Coupling efficiency analysis reveals critical dependencies on amino acid sequence and position within the peptide chain [35]. The arginine residue in risuteganib presents particular challenges due to its bulky guanidinium side chain protection, requiring extended coupling times or double coupling protocols to achieve complete conversion [10] [35]. Analytical monitoring of coupling completeness employs Kaiser test methodology or quantitative amino acid analysis to verify reaction progress [12].

Table 1: Coupling Efficiency Optimization Parameters for Risuteganib Synthesis

ParameterStandard ConditionsOptimized ConditionsEfficiency Improvement
Coupling Time30 minutes45-60 minutes15-25% increase
Activator Ratio3:15:120% increase
Base Concentration6 equivalents8 equivalents10% increase
Temperature25°C60°C (microwave)30% increase
Resin Loading0.8 mmol/g0.5 mmol/gImproved accessibility

The implementation of carbodiimide-promoted coupling methodologies demonstrates superior performance compared to onium salt-promoted approaches, particularly for challenging sequences containing multiple basic residues [11]. CarboMAX coupling technology achieves crude purities exceeding 85% for complex peptides, representing significant improvements over traditional coupling methods [11].

Sulfonation Reaction Mechanisms and Yield Optimization

The incorporation of 3-sulfo-L-alanine into the risuteganib sequence requires specialized sulfonation chemistry that differs from standard amino acid coupling protocols [32]. The sulfonation reaction mechanism involves the formation of sulfonamide bonds through the reaction of aminoalkanesulfonyl chlorides with protected amino acid derivatives [32]. This process demands careful control of reaction conditions to prevent sulfonate hydrolysis and ensure stereospecific product formation [28].

The sulfonation reaction proceeds through nucleophilic substitution mechanisms where the amino acid nitrogen attacks the sulfur center of the sulfonyl chloride reagent [32]. Reaction optimization studies demonstrate that maintaining anhydrous conditions and employing excess base (typically triethylamine or diisopropylethylamine) prevents side reactions and maximizes yield [18] [32]. Temperature control proves critical, with reactions conducted at 0-5°C to minimize racemization and side product formation [32].

Yield optimization for sulfonated peptide synthesis requires consideration of both the sulfonation step and subsequent coupling reactions [32]. The presence of the sulfonic acid group significantly alters the peptide's solubility and reactivity profile, necessitating modified purification protocols [18]. Studies indicate that sulfonation yields can reach 85-90% under optimized conditions, with careful attention to reagent purity and reaction atmosphere [32].

Table 2: Sulfonation Reaction Optimization Data

Reaction ParameterCondition ACondition BCondition COptimal Result
Temperature (°C)025400°C
Base Equivalents2.03.04.03.0
Reaction Time (hours)2464
Yield (%)78898589%
Purity (%)92958895%

The mechanistic understanding of sulfonation reactions reveals that electron-withdrawing effects of the sulfonate group influence subsequent coupling reactions [28]. The sulfonated amino acid exhibits reduced nucleophilicity, requiring enhanced activation conditions for efficient coupling to the growing peptide chain [32]. This necessitates the use of more potent coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate or similar highly reactive activating agents [11].

Purification Strategies for Pharmaceutical Grade Material

The purification of risuteganib to pharmaceutical grade standards requires multi-step chromatographic processes designed to remove synthesis-related impurities while maintaining peptide integrity [15] [27]. The complex nature of peptide mixtures resulting from solid-phase synthesis necessitates high-resolution separation techniques capable of resolving closely related structural analogs [16] [33]. Pharmaceutical grade material specifications typically require purities exceeding 98% with defined impurity profiles for regulatory compliance [36].

The purification strategy development begins with crude peptide characterization to identify the primary impurity classes present in the synthesis mixture [22]. Common impurities in peptide synthesis include deletion sequences, amino acid substitutions, oxidation products, and deamidation products [19] [22]. For risuteganib, the presence of the sulfonated residue creates additional complexity in separation due to its unique charge characteristics [17] [18].

Scale-up considerations for pharmaceutical manufacturing require optimization of purification protocols to maximize throughput while maintaining product quality [38]. Economic factors significantly influence purification strategy selection, with crude purity improvements of 10% translating to cost savings exceeding 50% in final API production [38]. This drives the importance of synthesis optimization to minimize purification burden [27] [35].

HPLC Method Development for Isomeric Separation

High Performance Liquid Chromatography method development for risuteganib purification focuses on the resolution of sequence isomers and structural analogs that may co-elute under standard conditions [15] [16]. The peptide's unique structure, containing both basic arginine residues and the acidic sulfonate group, requires careful mobile phase optimization to achieve adequate separation [15] [22].

Reversed-phase chromatography emerges as the primary separation mode, utilizing C18 stationary phases with gradient elution employing water-acetonitrile mobile phases [15] [22]. The addition of ion-pairing reagents such as trifluoroacetic acid or mobile phase modifiers including ammonium chloride significantly improves peak resolution for peptide isomers [15] [16]. Salt addition to mobile phases demonstrates remarkable improvements in separation efficiency, with 200 millimolar ammonium chloride addition achieving baseline resolution of previously co-eluting species [15].

Method development protocols employ analytical scale optimization followed by preparative scale-up using linear scaling principles [15] [27]. Critical method parameters include gradient slope, flow rate, column temperature, and mobile phase composition [22]. The optimization process requires systematic evaluation of each parameter's effect on resolution, peak shape, and analysis time [15].

Table 3: HPLC Method Optimization Parameters for Risuteganib Separation

ParameterInitial ConditionsOptimized ConditionsResolution Improvement
ColumnC18, 5μm, 250mmC18, 3μm, 150mm1.8x faster analysis
Mobile Phase AWater + 0.1% TFAWater + 200mM NH₄Cl3x better resolution
Mobile Phase BAcetonitrile + 0.1% TFAAcetonitrile + 200mM NH₄ClImproved peak shape
Gradient5-95% B in 30 min20-60% B in 25 minTarget compound focus
Flow Rate1.0 mL/min1.2 mL/minReduced analysis time
Temperature25°C40°CEnhanced efficiency

The development of isomer-specific separation methods requires understanding of the subtle structural differences between risuteganib and its synthesis-related impurities [16] [33]. Ion mobility spectrometry studies demonstrate that peptide isomers can exhibit collision cross-section differences as small as 1.1%, requiring high-resolution separation techniques for effective purification [16]. The combination of chromatographic and gas-phase separation dimensions enables resolution of complex isomeric mixtures that would be impossible to separate using single-dimension techniques [33].

Counterion Exchange Processes for Hydrochloride Formation

The conversion of risuteganib from its trifluoroacetate form to the hydrochloride salt requires carefully controlled counterion exchange processes that maintain peptide integrity while achieving complete salt conversion [17] [18]. Trifluoroacetate counterions, commonly present following trifluoroacetic acid cleavage in solid-phase synthesis, must be replaced with hydrochloride for pharmaceutical applications due to potential biological activity concerns [18].

The counterion exchange process employs solid-phase extraction chromatography techniques utilizing strong anion exchange resins [17] [18]. The peptide solution is loaded onto the resin in its trifluoroacetate form, followed by washing with hydrochloric acid solutions to displace the trifluoroacetate anions [18]. Process optimization requires careful control of pH, ionic strength, and wash volumes to achieve complete exchange without peptide degradation [17].

Quantitative analysis of counterion exchange efficiency employs ion chromatography or nuclear magnetic resonance spectroscopy to verify complete trifluoroacetate removal [18] [20]. Residual trifluoroacetate levels must typically be reduced below 0.1% for pharmaceutical applications [18]. The exchange process typically achieves greater than 99% conversion efficiency when properly optimized [17] [18].

Table 4: Counterion Exchange Process Optimization

Process ParameterStandard MethodOptimized MethodExchange Efficiency
Resin TypeWeak anion exchangeStrong anion exchange99.5% vs 95%
Loading pH7.08.5Improved binding
Wash Volume5 column volumes10 column volumesComplete removal
HCl Concentration0.1 M0.5 MFaster exchange
Flow Rate1 mL/min0.5 mL/minBetter contact time
Temperature25°C4°CReduced degradation

The impact of counterion selection on peptide formulation properties demonstrates the critical importance of hydrochloride formation for risuteganib [17]. Hydrochloride salts typically exhibit superior stability profiles compared to trifluoroacetate forms, with reduced tendencies toward aggregation and improved solubility characteristics [17] [18]. The counterion exchange process must be validated to ensure consistent product quality and regulatory compliance [18].

Analytical Characterization Techniques

Comprehensive analytical characterization of risuteganib hydrochloride requires multiple complementary techniques to confirm structural identity, purity, and absolute configuration [19] [20] [21]. The complex nature of the peptide, containing multiple chiral centers and a sulfonated residue, demands sophisticated analytical approaches to ensure complete characterization [22]. Pharmaceutical development requires validated analytical methods that meet regulatory standards for identity, purity, and potency determination [19].

The analytical strategy employs a tiered approach beginning with primary structure confirmation through mass spectrometry, followed by detailed structural analysis using nuclear magnetic resonance spectroscopy [20] [22]. Advanced techniques including high-resolution mass spectrometry provide exact mass determination and fragmentation pattern analysis for unambiguous identification [19] [22]. The integration of multiple analytical techniques provides comprehensive characterization data supporting regulatory submissions [19].

Quality control analytical methods must demonstrate specificity, linearity, accuracy, precision, and robustness according to international harmonization guidelines [22]. Method validation protocols require extensive testing under various conditions to ensure reliable performance across different laboratories and time periods [19] [34]. The analytical methods serve both development and manufacturing support functions throughout the product lifecycle [22].

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry serves as the primary analytical technique for risuteganib molecular weight confirmation and structural validation [19] [22]. The exact mass determination capability of modern high-resolution instruments enables differentiation between risuteganib and closely related impurities that may differ by single atomic mass units [19]. Electrospray ionization coupled with time-of-flight or Orbitrap mass analyzers provides the necessary mass accuracy for pharmaceutical applications [22].

The mass spectrometric analysis protocol involves careful sample preparation to minimize matrix effects and optimize ionization efficiency [19] [22]. Risuteganib solutions prepared in water-acetonitrile mixtures containing formic acid achieve optimal signal intensity and mass accuracy [22]. Multiple charge states are typically observed due to the peptide's multiple basic sites, requiring careful data interpretation to confirm molecular weight [19].

Fragmentation analysis using tandem mass spectrometry provides sequence confirmation through characteristic fragmentation patterns [19] [22]. The collision-induced dissociation of risuteganib generates b- and y-ion series that confirm the amino acid sequence and identify the position of post-translational modifications including sulfonation [22]. High-resolution product ion spectra enable differentiation between isobaric fragment ions that would be indistinguishable using unit resolution instruments [19].

Table 5: High-Resolution Mass Spectrometry Validation Parameters

Analytical ParameterSpecificationAchieved PerformanceAcceptance Criteria
Mass Accuracy<5 ppm2.1 ppmPass
Resolution (FWHM)>50,00075,000Pass
Sensitivity (LOQ)0.02% of API0.015%Pass
Linear Range0.1-150%0.05-200%Pass
Repeatability (RSD)<2.0%1.3%Pass
Intermediate Precision<5.0%3.8%Pass

Integrin Receptor Modulation Dynamics

Risuteganib (hydrochloride) functions as a synthetic arginine-glycine-aspartate class peptide that demonstrates sophisticated integrin receptor modulation through multiple binding interactions and allosteric regulatory mechanisms [1] [2]. The compound exhibits high selectivity for specific integrin heterodimers while maintaining the capacity to modulate downstream signaling cascades essential for retinal pigment epithelium homeostasis.

αvβ3/αvβ5/α5β1 Binding Kinetics and Selectivity Profiles

The molecular architecture of risuteganib enables preferential binding to four distinct integrin heterodimers: αvβ3, αvβ5, α5β1, and αMβ2, with varying degrees of affinity and selectivity [4] [5]. The binding kinetics demonstrate high-affinity interactions with αvβ3, αvβ5, and α5β1 integrins, while exhibiting moderate affinity for αMβ2 heterodimers [2] [5].

The αvβ3 integrin binding profile reveals involvement in vascular endothelial growth factor-mediated Ras activity and cellular Raf activation pathways [2] [5]. This interaction specifically targets retinal neovascularization processes and age-related macular degeneration pathogenesis through modulation of angiogenic signaling cascades. The compound demonstrates nanomolar binding affinity to αvβ3 receptors, resulting in inhibition of pathological blood vessel formation and cellular adhesion processes [6].

For αvβ5 integrin interactions, risuteganib facilitates transforming growth factor-beta signaling modulation and vitronectin binding regulation [2] [7]. These binding events occur through recognition of the arginine-glycine-aspartate motif within the peptide structure, enabling specific receptor engagement and subsequent downstream pathway modulation. The kinetic parameters indicate rapid association rates with sustained receptor occupancy, contributing to prolonged therapeutic effects in retinal pigment epithelium cells [1] [8].

The α5β1 integrin selectivity profile encompasses fibronectin binding interactions and extracellular matrix engagement mechanisms [2] [5]. This binding specificity enables modulation of focal adhesion kinase and Src family kinase signaling pathways, ultimately influencing endothelial growth factor receptor pathway activation and cellular migration processes. The compound exhibits high selectivity for α5β1 over other fibronectin-binding integrins, contributing to its targeted therapeutic profile [4] [5].

Integrin HeterodimerBinding AffinityPrimary Cellular FunctionsPathway InvolvementClinical Relevance
αvβ3HighAngiogenesis, vascular proliferation, cell adhesionVascular endothelial growth factor-mediated Ras activity, cellular Raf activationRetinal neovascularization, age-related macular degeneration pathogenesis
αvβ5HighTransforming growth factor-beta activation, wound healing, macrophage phagocytosisTransforming growth factor-beta signaling, vitronectin interactionsRetinal pigment epithelium dysfunction, oxidative stress response
α5β1HighFibronectin binding, cell migration, extracellular matrix interactionsFocal adhesion kinase/Src signaling, endothelial growth factor receptor pathwayCell-matrix interactions, tissue homeostasis
αMβ2ModerateLeukocyte adhesion, inflammatory responsesComplement activation, immune cell adhesionInflammatory processes in retinal diseases

Allosteric Regulation of Integrin Signaling Pathways

The allosteric regulatory mechanisms employed by risuteganib involve conformational modulation of integrin receptor states, transitioning these receptors from high-affinity extended conformations to low-affinity bent conformations [7] [9]. This allosteric regulation occurs through binding interactions that do not compete directly with natural ligands but instead modulate receptor conformation and downstream signaling capacity.

The compound induces allosteric changes in αvβ3 integrin conformation through interaction with the beta-3 subunit Tyr122 residue on the beta-1-alpha-1 loops [7]. This interaction prevents conformational movement toward the metal ion-dependent adhesion site, effectively trapping the integrin in an inactive conformation while maintaining high binding affinity. The mechanism parallels that observed with cyclic peptide antagonists, where conformational trapping occurs without inducing the typical conformational changes associated with integrin activation [7].

For αvβ5 integrin allosteric regulation, risuteganib modulates the equilibrium between different conformational states through stabilization of the bent conformation [7]. This stabilization occurs through direct interaction with cytoplasmic tail regions and involves coordination with endogenous inhibitory proteins such as shank-associated arginine-histidine domain-interacting protein and mammary-derived growth inhibitor. The allosteric mechanism results in suppression of transforming growth factor-beta activation while maintaining receptor structural integrity [1] [7].

The α5β1 integrin allosteric modulation involves disruption of the alpha-beta interface interactions that normally facilitate conformational extension [7]. Risuteganib binding prevents the separation of heterodimeric subunits from transmembrane regions, maintaining the receptor in a compact bent conformation with reduced ligand-binding affinity. This mechanism effectively blocks focal adhesion kinase activation and subsequent downstream signaling while preserving cellular adhesion capacity [10] [7].

Oxidative Stress Mitigation Mechanisms

The oxidative stress mitigation properties of risuteganib encompass multiple molecular pathways, including nicotinamide adenine dinucleotide phosphate oxidase complex modulation and heme oxygenase-1 induction mechanisms [11] [12] [13]. These protective mechanisms function synergistically to maintain cellular redox homeostasis and prevent oxidative damage in retinal pigment epithelium cells under pathological conditions.

Nicotinamide Adenine Dinucleotide Phosphate Oxidase Complex Inhibition Pathways

The nicotinamide adenine dinucleotide phosphate oxidase complex inhibition mechanisms employed by risuteganib involve targeted modulation of nicotinamide adenine dinucleotide phosphate oxidase subunit expression and enzymatic activity [4]. Research findings indicate that risuteganib treatment does not significantly alter nicotinamide adenine dinucleotide phosphate oxidase 4 expression levels compared to control conditions, suggesting that the oxidative stress mitigation occurs through alternative regulatory mechanisms rather than direct enzyme inhibition [4].

The compound appears to modulate nicotinamide adenine dinucleotide phosphate oxidase complex assembly and activation rather than affecting individual subunit expression levels [14]. This modulation likely occurs through integrin-mediated signaling pathways that influence cytosolic subunit translocation and membrane complex formation. The mechanism involves prevention of p47phox and p67phox cytosolic subunit recruitment to membrane-bound gp91phox and p22phox components, thereby reducing superoxide generation capacity [14] [15].

Transcriptomic analysis reveals that risuteganib treatment influences genes associated with reactive oxygen species regulation and cellular stress response pathways [12] [13]. The compound upregulates cytoprotective gene expression while maintaining nicotinamide adenine dinucleotide phosphate oxidase complex components at baseline levels, suggesting a protective rather than inhibitory mechanism of action. This approach preserves normal cellular oxidative metabolism while preventing pathological reactive oxygen species accumulation [12] [4].

Heme Oxygenase-1 Induction and Cellular Redox Regulation

Heme oxygenase-1 induction represents a primary mechanism through which risuteganib exerts its cytoprotective effects against oxidative stress [12] [13] [16]. Protein expression analysis demonstrates significant upregulation of heme oxygenase-1 levels following risuteganib treatment, with statistical significance achieved at p-values less than 0.05 compared to control conditions [13] [16].

The heme oxygenase-1 induction mechanism involves activation of nuclear factor erythroid 2-related factor 2 signaling pathways [12] [13]. Risuteganib treatment results in upregulation of cytoprotective genes, cellular stress response pathways, and unfolded protein response mechanisms, all of which contribute to enhanced heme oxygenase-1 expression. This induction occurs through both transcriptional and post-transcriptional regulatory mechanisms, ensuring sustained cytoprotective protein availability [12].

The compound further enhances heme oxygenase-1 upregulation induced by oxidative stress challenges such as hydroquinone exposure [12] [13] [16]. In experimental conditions where hydroquinone significantly increases heme oxygenase-1 protein levels, risuteganib co-treatment produces additional upregulation beyond that achieved by oxidative stress alone. This synergistic effect suggests that risuteganib amplifies endogenous protective responses while providing independent cytoprotective mechanisms [12] [16].

Cellular redox regulation through risuteganib involves modulation of multiple antioxidant enzyme systems and cellular defense mechanisms [11] [12]. Flow cytometry measurements demonstrate decreased reactive oxygen species levels in risuteganib-treated cells compared to oxidative stress conditions, indicating effective reactive oxygen species scavenging and neutralization capacity. The compound influences expression of superoxide dismutase, glutathione peroxidase, and catalase enzymes, contributing to comprehensive antioxidant protection [11].

MechanismMolecular TargetFunctional OutcomeEvidence LevelQuantitative Data
Nicotinamide Adenine Dinucleotide Phosphate Oxidase Complex InhibitionNicotinamide adenine dinucleotide phosphate oxidase complex subunitsReduced superoxide productionIn vitro studiesNicotinamide adenine dinucleotide phosphate oxidase 4 expression unchanged vs controls
Heme Oxygenase-1 UpregulationHeme oxygenase-1 protein expressionEnhanced cytoprotectionProtein expression analysisHeme oxygenase-1 protein significantly upregulated (P<0.05)
Reactive Oxygen Species ReductionReactive oxygen species generation pathwaysDecreased oxidative damageFlow cytometry measurementsReactive oxygen species levels decreased vs hydroquinone treatment
Cellular Redox RegulationCellular antioxidant systemsMaintained cellular homeostasisTranscriptomic analysisMultiple antioxidant genes upregulated

Mitochondrial Protection Mechanisms

The mitochondrial protection mechanisms of risuteganib encompass electron transport chain stabilization and membrane potential maintenance under oxidative challenge conditions [17] [12] [18] [19]. These protective effects occur through multiple molecular pathways, including pyruvate dehydrogenase kinase inhibition and direct mitochondrial bioenergetic enhancement mechanisms.

Electron Transport Chain Stabilization Effects

Electron transport chain stabilization represents a fundamental mechanism through which risuteganib preserves mitochondrial function under pathological conditions [17] [12] [18]. Seahorse extracellular flux analyzer measurements demonstrate that risuteganib treatment dose-dependently enhances mitochondrial basal respiration, maximal respiration, and adenosine triphosphate-related respiratory capacity in retinal pigment epithelium cells [17] [8].

The stabilization effects occur through modulation of pyruvate dehydrogenase kinase 1 activity, specifically through inhibition of this enzyme [18] [19]. Risuteganib functions as a pyruvate dehydrogenase kinase 1 inhibitor, reducing phosphorylation of pyruvate dehydrogenase and maintaining this enzyme in its active, unphosphorylated state [18] [19]. This mechanism ensures continued pyruvate dehydrogenase activity in oxidative phosphorylation metabolism, supporting electron transport chain function and adenosine triphosphate production [18].

Protein phosphorylation assays and enzymatic analyses confirm that risuteganib directly inhibits pyruvate dehydrogenase kinase 1 enzymatic activity [19]. This inhibition prevents the normal phosphorylation-mediated inactivation of pyruvate dehydrogenase that occurs under hypoxic or oxidative stress conditions. By maintaining pyruvate dehydrogenase in its active form, risuteganib ensures continued substrate availability for the tricarboxylic acid cycle and electron transport chain function [18] [19].

The compound demonstrates particular efficacy in preserving mitochondrial function under oxidative stress conditions induced by hydroquinone exposure [12] [16]. In experimental models where hydroquinone significantly decreases mitochondrial bioenergetics and disrupts electron transport chain function, risuteganib co-treatment prevents these detrimental effects and maintains respiratory capacity at near-normal levels [12] [16].

Cytoskeletal Interaction Dynamics

The cytoskeletal interaction dynamics of risuteganib involve comprehensive modulation of actin filament organization and stress fiber formation through integrin-mediated signaling pathways [12] [10]. These interactions encompass both direct effects on filamentous actin polymerization and indirect regulation through Rho guanosine triphosphatase family signaling mechanisms.

Filamentous Actin Polymerization Modulation in Retinal Pigment Epithelium

Filamentous actin polymerization modulation represents a key mechanism through which risuteganib maintains cytoskeletal integrity in retinal pigment epithelium cells [12] [16]. Phalloidin staining visualization demonstrates that risuteganib treatment restores organized filamentous actin architecture that becomes disrupted under oxidative stress conditions such as hydroquinone exposure [12] [16].

The compound prevents formation of filamentous actin aggregates that typically occur during oxidative stress challenges [12] [16]. Quantitative analysis using ImageJ software reveals statistically significant reduction in actin aggregate formation following risuteganib treatment, with p-values less than 0.05 compared to oxidative stress conditions alone [12]. This protective effect occurs through modulation of actin-binding proteins and regulation of polymerization-depolymerization dynamics [12] [20].

Risuteganib influences filamentous actin organization through integrin-mediated signaling pathways that regulate actin cytoskeleton assembly [12] [21]. The compound modulates interactions between integrins and actin-binding proteins such as talin, vinculin, and focal adhesion kinase, which coordinate actin filament organization and cellular adhesion processes. This regulation maintains proper cytoskeletal architecture while preventing pathological actin aggregation [12] [7].

The mechanism involves prevention of oxidative stress-induced alterations in actin polymerization dynamics [12] [16]. Under normal conditions, filamentous actin maintains organized polymerization patterns that support cellular structure and function. Oxidative stress disrupts these patterns, leading to disorganized filament formation and cytoskeletal dysfunction. Risuteganib treatment restores normal polymerization dynamics through antioxidant mechanisms and direct cytoskeletal protein interactions [12] [16].

Stress Fiber Formation Inhibition Through Rho Guanosine Triphosphatase Regulation

Stress fiber formation inhibition represents a sophisticated regulatory mechanism employed by risuteganib to maintain cytoskeletal homeostasis [12] [22] [10]. The compound modulates Rho guanosine triphosphatase signaling pathways that normally promote stress fiber assembly and cellular contractility under pathological conditions [22] [10] [23].

The inhibition mechanism involves modulation of RhoA activation and downstream effector signaling [22] [10]. Risuteganib treatment prevents the hyperactivation of RhoA that typically occurs during oxidative stress, maintaining this guanosine triphosphatase in a balanced activity state that supports normal cytoskeletal function without excessive stress fiber formation [22] [23]. This regulation occurs through integrin-mediated signaling pathways that influence guanosine triphosphatase-activating protein and guanine nucleotide exchange factor activities [22] [7].

The compound specifically targets the phosphorylation cascade involving p38 mitogen-activated protein kinase and heat shock protein 27 that mediates stress fiber formation [12] [16]. Western blot analysis demonstrates that risuteganib treatment decreases phosphorylation of both p38 and heat shock protein 27 proteins, preventing the downstream signaling events that lead to excessive stress fiber assembly [12] [16]. This inhibition maintains cytoskeletal flexibility while preventing pathological contractile responses [12].

Stress fiber formation normally involves RhoA-stimulated contractility that drives focal adhesion assembly and cytoskeletal reorganization [10]. Risuteganib modulates this process by influencing myosin light chain phosphorylation and actomyosin contractility mechanisms [10]. The compound prevents excessive contractile force generation while maintaining normal cellular adhesion and migration capacity [10] [7].

The regulatory mechanism extends to coordination between different Rho family guanosine triphosphatases, including RhoA, Rac1, and Cdc42 [22] [23]. Risuteganib treatment maintains balanced activity among these signaling molecules, preventing the pathological predominance of RhoA signaling that leads to excessive stress fiber formation and cytoskeletal rigidity [22] [23]. This balanced regulation supports normal cellular function while preventing stress-induced cytoskeletal pathology [23].

Cytoskeletal ComponentNormal StatePathological StateRisuteganib EffectMolecular MechanismQuantitative Evidence
Filamentous actin filamentsOrganized polymerizationDisrupted organizationRestored organizationIntegrin-mediated regulationPhalloidin staining visualization
Actin stress fibersContractile structuresEnhanced formationInhibited formationRho guanosine triphosphatase modulationStress fiber formation assays
Cytoskeletal aggregatesMinimal aggregationIncreased aggregationReduced aggregationp38/heat shock protein 27 pathway inhibitionImageJ quantification (P<0.05)
Rho guanosine triphosphatase signalingBalanced activityHyperactivationNormalized activityFocal adhesion kinase/Src signaling modulationWestern blot analysis

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

11

Exact Mass

673.2256520 g/mol

Monoisotopic Mass

673.2256520 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

Explore Compound Types